N-{3-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]phenyl}acetamide
Description
N-{3-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]phenyl}acetamide is a compound that features a benzotriazole moiety, which is known for its versatility in synthetic chemistry. Benzotriazole derivatives have been extensively explored for their biological and pharmaceutical importance, exhibiting properties such as anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities
Properties
IUPAC Name |
N-[3-(benzotriazol-1-ylmethylamino)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c1-11(21)17-13-6-4-5-12(9-13)16-10-20-15-8-3-2-7-14(15)18-19-20/h2-9,16H,10H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCVUUVXIDPIEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)NCN2C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]phenyl}acetamide typically involves the reaction of 1H-1,2,3-benzotriazole with an appropriate amine and acetic anhydride. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane or tetrahydrofuran. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-{3-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The benzotriazole moiety can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can target the benzotriazole ring or the acetamide group, depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzotriazole moiety acts as a leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve solvents like ethanol, methanol, or acetonitrile, and temperatures ranging from room temperature to reflux .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzotriazole N-oxides, while reduction could produce amine derivatives. Substitution reactions typically result in the replacement of the benzotriazole moiety with the incoming nucleophile .
Scientific Research Applications
N-{3-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]phenyl}acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{3-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]phenyl}acetamide involves its interaction with biological targets through non-covalent interactions. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, influencing their activity. This compound’s ability to bind to specific molecular targets makes it effective in various biological applications .
Comparison with Similar Compounds
Similar Compounds
- 3-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]benzoic acid
- 1-(2-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]phenyl)ethanone
- 4-(1H-benzotriazol-1-ylmethylamino)benzoic acid
Uniqueness
N-{3-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]phenyl}acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetamide group, combined with the benzotriazole moiety, enhances its potential for forming diverse non-covalent interactions, making it a valuable compound in medicinal chemistry and material sciences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
